2-(2,4-Dibromophenyl)acetonitrile
Overview
Description
2-(2,4-Dibromophenyl)acetonitrile is an organic compound with the molecular formula C8H5Br2N It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. One common method includes the following steps:
Bromination of Phenylacetonitrile: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups replacing the bromine atoms.
Reduction: 2-(2,4-Dibromophenyl)ethylamine.
Oxidation: 2-(2,4-Dibromophenyl)acetic acid.
Scientific Research Applications
Chemistry
2-(2,4-Dibromophenyl)acetonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its brominated structure makes it a versatile building block for further functionalization.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a precursor to biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound in drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its brominated structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism by which 2-(2,4-Dibromophenyl)acetonitrile exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dibromophenyl)acetonitrile: Similar in structure but with bromine atoms at the 2 and 6 positions.
2-(4-Bromophenyl)acetonitrile: Contains a single bromine atom at the 4 position.
2-(2,4-Dichlorophenyl)acetonitrile: Contains chlorine atoms instead of bromine at the 2 and 4 positions.
Uniqueness
2-(2,4-Dibromophenyl)acetonitrile is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and the types of reactions it undergoes. The presence of two bromine atoms also enhances its utility as a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,4-dibromophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLYFWOLCJOAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545956 | |
Record name | (2,4-Dibromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66246-16-0 | |
Record name | (2,4-Dibromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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